Paeoniflorigenone
Description
Paeoniflorigenone (PA, CAS: 80454-42-8) is a monoterpene compound derived from the root bark of Paeonia suffruticosa Andr., a plant widely used in traditional medicine for treating inflammatory, cardiovascular, and neoplastic disorders . Its molecular formula is C₁₇H₁₈O₆ with a molecular weight of 318.32 g/mol . Structurally, PA is characterized by a bicyclic monoterpene core lacking glycosylation, distinguishing it from related glycosides like paeoniflorin .
PA exhibits diverse pharmacological activities:
- Anti-cancer: Inhibits head and neck squamous cell carcinoma (HNSCC) by modulating apoptosis, autophagy, and necroptosis pathways .
- Neuroprotection: Reduces H₂O₂-induced cytotoxicity in neuronal cells .
- Anti-inflammatory: Suppresses nitric oxide production in activated microglia .
- Antimicrobial: Potently inhibits bacterial DNA polymerases (e.g., PolC and DnaE2) and viral reverse transcriptases .
- Antithrombotic: Inhibits platelet aggregation and blood coagulation .
Properties
IUPAC Name |
[(1S,3S,6R,8R,10R)-8-hydroxy-3-methyl-5-oxo-2,9-dioxatricyclo[4.3.1.03,8]decan-10-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-16-8-13(18)11-7-17(16,20)23-15(22-16)12(11)9-21-14(19)10-5-3-2-4-6-10/h2-6,11-12,15,20H,7-9H2,1H3/t11-,12+,15+,16+,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPEMKDTXIFRE-JAXWNDFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)C3CC1(OC(C3COC(=O)C4=CC=CC=C4)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(=O)[C@@H]3C[C@]1(O[C@@H]([C@H]3COC(=O)C4=CC=CC=C4)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Maceration Techniques
Paeoniflorigenone is traditionally extracted from dried peony roots using ethanol-water mixtures. A standardized protocol involves macerating 100 g of powdered root material in 50% (v/v) ethanol at room temperature for 72 hours, followed by filtration and rotary evaporation to concentrate the extract. This method yields approximately 0.2–0.5% this compound by dry weight, depending on the plant’s geographical origin and harvest time.
Advanced Extraction Technologies
Microwave-Assisted Extraction (MAE):
Optimized MAE conditions (300 W, 60°C, 15 minutes) using 70% ethanol as the solvent improve extraction efficiency by 40% compared to maceration. The shorter extraction time (20–30 minutes) reduces thermal degradation of labile terpenoids.
Ultrasound-Assisted Extraction (UAE):
UAE at 45 kHz and 240 W for 30 minutes enhances solvent penetration into plant matrices, achieving a 1.8-fold increase in this compound recovery. Ethanol concentration and solid-to-solvent ratio (1:10–1:15) are critical parameters.
Table 1: Comparison of Extraction Methods
| Method | Solvent | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Maceration | 50% Ethanol | 72 h | 0.3 | 85 |
| MAE | 70% Ethanol | 15 min | 0.42 | 92 |
| UAE | 70% Ethanol | 30 min | 0.54 | 89 |
Chemical Synthesis Approaches
Diastereoselective Synthesis from Monoterpene Precursors
Zhang et al. developed a 12-step diastereoselective synthesis starting from (+)-α-pinene (Figure 1):
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Epoxide Formation: Treatment with m-CPBA yields cis-epoxide (95% yield).
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Hydroboration-Oxidation: BH₃·THF selectively adds to the less substituted carbon, forming a secondary alcohol (88% yield).
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Cyclization: Acid-catalyzed cyclization constructs the fused γ-lactone core (82% yield).
Key intermediates are purified via silica gel chromatography, with the final step achieving an overall yield of 18%.
Radical Addition Strategy
Du et al. reported a shorter 5-step racemic synthesis using tris(hydroxymethyl)methane:
Table 2: Synthetic Routes Comparison
| Route | Steps | Overall Yield (%) | Enantiomeric Excess |
|---|---|---|---|
| Diastereoselective | 12 | 18 | 98% (S) |
| Radical Addition | 5 | 59 | Racemic |
Biotransformation Pathways
Microbial Conversion of Paeoniflorin
Human intestinal bacteria (Bacteroides fragilis, Lactobacillus brevis) metabolize paeoniflorin into paeonimetabolines, which are structural analogs of this compound. Under anaerobic conditions, these bacteria cleave the glucoside bond and oxidize the aglycone, achieving 70–80% conversion efficiency within 24 hours.
Enzymatic Modifications
Recombinant cytochrome P450 enzymes (CYP71D18) expressed in E. coli catalyze the hydroxylation and cyclization of geranyl pyrophosphate derivatives, forming the this compound backbone in vitro. This method avoids the need for toxic solvents but requires optimization for industrial scalability.
Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (SunFire C18 column, 0.1% formic acid/acetonitrile gradient) resolves this compound at 225 nm with a retention time of 28.3 minutes. Calibration curves show linearity (R² = 0.9995) across 1–100 μg/mL.
Spectroscopic Characterization
Discussion and Challenges
While natural extraction ensures bioactivity preservation, low yields (0.3–0.5%) limit large-scale production. Chemical synthesis offers higher throughput but struggles with stereocontrol and cost-intensive catalysts. Biotransformation emerges as a sustainable alternative, though microbial strain engineering remains a hurdle . Future research should prioritize hybrid approaches, such as enzymatic synthesis coupled with MAE, to balance efficiency and ecological impact.
Chemical Reactions Analysis
Types of Reactions
Paeoniflorigenone undergoes various chemical reactions, including:
Oxidation: Conversion of this compound to its oxidized form using oxidizing agents.
Reduction: Reduction of this compound to its reduced form using reducing agents.
Substitution: Replacement of specific functional groups in this compound with other groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield an oxidized derivative with enhanced biological activity.
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
Paeoniflorigenone exhibits significant anticancer activity across various cancer types. Recent studies have demonstrated its ability to inhibit tumor cell proliferation, migration, and invasion through several mechanisms:
- Ovarian Cancer : Research indicates that this compound inhibits the MUC1/Wnt/β-catenin signaling pathway, leading to anti-metastatic effects in ovarian cancer cells. It induces S-phase cell cycle arrest and reduces MUC1 protein expression, which is associated with tumor progression .
- Head and Neck Squamous Cell Carcinomas (HNSCC) : In HNSCC models, this compound has been shown to induce apoptosis through caspase-dependent pathways and inhibit necroptosis while promoting autophagy. This compound significantly reduces cell migration and invasion in these cancer cells .
- Liver Cancer : Preliminary findings suggest that this compound may also have therapeutic potential in liver cancer by modulating key signaling pathways involved in cell survival and proliferation .
Data Summary
| Cancer Type | Mechanism of Action | Key Findings |
|---|---|---|
| Ovarian Cancer | Inhibition of MUC1/Wnt/β-catenin pathway | Reduced cell proliferation and migration |
| HNSCC | Induction of apoptosis; inhibition of necroptosis | Decreased cell migration; enhanced autophagy |
| Liver Cancer | Modulation of survival signaling pathways | Potential therapeutic effects observed |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke. Studies have highlighted its anti-inflammatory and antioxidant activities:
- Ischemic Stroke : Research indicates that this compound can mitigate oxidative stress and inflammation associated with ischemic stroke. It was found to improve blood flow by inhibiting platelet aggregation and enhancing neuronal survival under cytotoxic conditions .
Data Summary
| Condition | Mechanism of Action | Key Findings |
|---|---|---|
| Ischemic Stroke | Anti-inflammatory; antioxidant effects | Improved neuronal survival; reduced oxidative damage |
Cardiovascular Applications
The compound also shows promise in cardiovascular health due to its anticoagulant properties:
- Blood Circulation : this compound has demonstrated anticoagulant and antiplatelet activities, suggesting its potential role in improving blood circulation and preventing thrombotic events .
Data Summary
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Cardiovascular | Anticoagulant; antiplatelet effects | Enhanced blood circulation; reduced thrombus formation |
Mechanism of Action
The mechanism of action of Paeoniflorigenone involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, influencing gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
Key Observations :
- Structural Differences : Unlike glycosylated compounds like paeoniflorin or hesperetin 5-O-glucoside, PA lacks sugar moieties, enhancing its membrane permeability and bioavailability .
- Multi-pathway Modulation : PA regulates apoptosis, autophagy, and necroptosis in cancer cells, while paeoniflorin primarily modulates immune responses .
Pharmacological Efficacy
Anti-cancer Activity
- PA : At 10 µM, PA suppresses HNSCC cell migration and invasion by downregulating MMP-9 and EMT markers . It also activates caspase-3 and RIPK1, inducing programmed cell death .
- Paeoniflorin : Shows weaker anti-proliferative effects in cancer models, with IC₅₀ values 2–3 times higher than PA .
Antimicrobial Effects
- PA : Inhibits Staphylococcus aureus DNA polymerase at IC₅₀ = 5.2 µM, outperforming benzoyl paeoniflorin (IC₅₀ > 50 µM) .
Neuroprotection
Q & A
Q. What are the standard methodologies for isolating and characterizing Paeoniflorigenone from plant sources?
this compound is typically isolated via methanol extraction of Paeonia daurica roots, followed by fractionation using chromatographic techniques (e.g., column chromatography with silica gel). Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY), mass spectrometry (MS), and Fourier-transform infrared (FTIR) analysis to confirm its monoterpene glycoside structure . For purity validation, high-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended .
Q. How can researchers assess the inhibitory effects of this compound on viral and bacterial DNA polymerases?
Primer extension assays are standard for evaluating polymerase inhibition. For example, MMLV-RT (Moloney Murine Leukemia Virus Reverse Transcriptase) activity can be measured using poly(rA)/oligo(dT) templates, while bacterial polymerases (e.g., PolC, DnaE2) require dsDNA templates. Dose-response curves (IC50 values) and kinetic studies (e.g., competitive vs. non-competitive inhibition) should be performed to quantify potency. Molecular docking simulations (using tools like AutoDock Vina) can predict binding interactions with polymerase active sites .
Q. What in vitro models are suitable for studying this compound’s anti-inflammatory and cytotoxic effects?
- Anti-inflammatory activity : Use lipopolysaccharide (LPS)-stimulated microglia (e.g., BV2 cells) to measure suppression of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA .
- Cytotoxicity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Include caspase activation assays (e.g., caspase-3/7) to confirm apoptosis induction .
Advanced Research Questions
Q. How can molecular dynamics simulations resolve contradictions in this compound’s selectivity across bacterial vs. viral polymerases?
Contradictory findings (e.g., strong inhibition of PolC but weak activity against other bacterial targets) may arise from structural variations in polymerase active sites. Perform comparative molecular dynamics (MD) simulations (100–200 ns trajectories) to analyze binding stability, hydrogen bonding, and hydrophobic interactions. Validate with mutagenesis studies targeting residues identified in the "palm" and "thumb" domains of polymerases .
Q. What strategies address variability in this compound’s cytotoxicity across cancer cell lines?
Variability may stem from differences in membrane permeability, efflux pumps, or metabolic activation. To mitigate:
Q. How can researchers optimize this compound’s bioavailability for in vivo studies given its solubility limitations?
this compound’s poor aqueous solubility (soluble in DMSO, chloroform) necessitates formulation strategies:
- Nanoencapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance dissolution.
- Prodrug design : Synthesize phosphate or glycoside derivatives for improved hydrophilicity.
- Pharmacokinetic profiling : Conduct LC-MS/MS-based assays to monitor plasma half-life and tissue distribution in rodent models .
Q. What experimental designs validate synergistic effects between this compound and conventional antibiotics/anticancer agents?
Employ checkerboard assays or combination index (CI) calculations:
- Checkerboard : Test serial dilutions of this compound + drug (e.g., doxorubicin) to calculate fractional inhibitory concentration (FIC) indices.
- CI method : Use CompuSyn software to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Include mechanistic studies (e.g., ROS generation, DNA damage markers) to elucidate synergy pathways .
Methodological Considerations
- Data Contradictions : Replicate experiments across independent labs using standardized protocols (e.g., ATCC cell lines, identical polymerase batches) to minimize variability .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and include sham controls to isolate compound-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
